N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine
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Overview
Description
N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine is a synthetic organic compound belonging to the triazine family. This compound is characterized by the presence of two 4-methoxyphenethyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles under acidic or basic conditions.
Attachment of 4-Methoxyphenethyl Groups: The 4-methoxyphenethyl groups can be introduced via nucleophilic substitution reactions. This involves reacting the triazine ring with 4-methoxyphenethyl halides or tosylates in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazine ring to its reduced forms, such as dihydrotriazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 4-methoxyphenethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
N3,N5-bis(4-methoxyphenyl)-1,2,4-triazine-3,5-diamine: Similar structure but with phenyl groups instead of phenethyl groups.
N3,N5-bis(4-methoxybenzyl)-1,2,4-triazine-3,5-diamine: Similar structure but with benzyl groups instead of phenethyl groups.
Uniqueness: N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine is unique due to the presence of 4-methoxyphenethyl groups, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-N,5-N-bis[2-(4-methoxyphenyl)ethyl]-1,2,4-triazine-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-27-18-7-3-16(4-8-18)11-13-22-20-15-24-26-21(25-20)23-14-12-17-5-9-19(28-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQVQSFRSPQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=CN=NC(=N2)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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